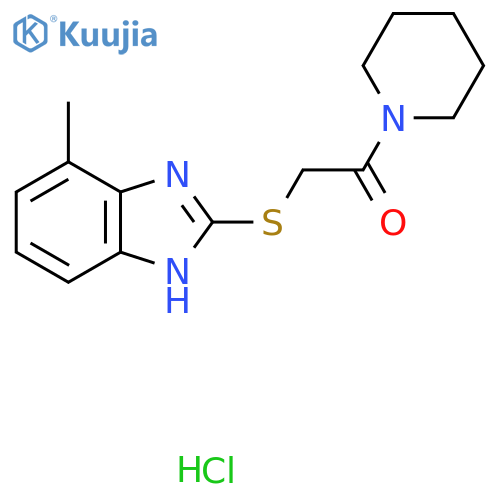

Cas no 1215698-92-2 (2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride)

2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

- AKOS026683748

- VU0607441-1

- 2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride

- 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone;hydrochloride

- 1215698-92-2

- F3257-0030

- 2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone hydrochloride

-

- インチ: 1S/C15H19N3OS.ClH/c1-11-6-5-7-12-14(11)17-15(16-12)20-10-13(19)18-8-3-2-4-9-18;/h5-7H,2-4,8-10H2,1H3,(H,16,17);1H

- InChIKey: CPLPGPREZRTNJU-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C1=NC2C(C)=CC=CC=2N1)CC(N1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 325.1015611g/mol

- どういたいしつりょう: 325.1015611g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 346

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.3Ų

2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3257-0030-3mg |

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride |

1215698-92-2 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3257-0030-4mg |

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride |

1215698-92-2 | 90%+ | 4mg |

$66.0 | 2023-04-26 | |

| Life Chemicals | F3257-0030-2mg |

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride |

1215698-92-2 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3257-0030-2μmol |

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride |

1215698-92-2 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3257-0030-1mg |

2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one hydrochloride |

1215698-92-2 | 90%+ | 1mg |

$54.0 | 2023-04-26 |

2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride 関連文献

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochlorideに関する追加情報

Comprehensive Overview of 2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride (CAS No. 1215698-92-2)

2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride (CAS No. 1215698-92-2) is a specialized chemical compound with a unique molecular structure. This compound belongs to the class of benzodiazolyl sulfanyl derivatives, which are known for their diverse applications in pharmaceutical research and organic synthesis. The presence of a piperidin-1-yl group and a hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in drug discovery.

The compound's molecular formula and weight, along with its precise CAS No. 1215698-92-2, make it easily identifiable in chemical databases. Researchers often search for this compound using keywords like "benzodiazolyl sulfanyl derivatives", "piperidin-1-yl ethanone hydrochloride", or "CAS 1215698-92-2 applications". These search terms reflect the growing interest in its potential uses, particularly in the development of novel therapeutic agents.

One of the most notable features of 2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is its role in medicinal chemistry. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in drug development. Recent studies have explored its potential as a kinase inhibitor, a topic of high interest in cancer research. This aligns with current trends in precision medicine and targeted therapies, which are among the most searched topics in biomedical sciences today.

In addition to its pharmaceutical applications, CAS No. 1215698-92-2 is also used in organic synthesis as a building block for more complex molecules. Its sulfanyl and piperidin-1-yl groups provide reactive sites for further chemical modifications. Researchers often inquire about "synthetic routes for benzodiazolyl derivatives" or "piperidin-1-yl ethanone synthesis", highlighting the compound's relevance in synthetic chemistry.

The compound's physical and chemical properties, such as its melting point, solubility, and stability, are critical for its handling and storage. These properties are frequently searched by chemists and lab technicians, with queries like "solubility of CAS 1215698-92-2" or "storage conditions for benzodiazolyl sulfanyl compounds". Proper handling ensures the compound's integrity and effectiveness in various applications.

Market trends indicate a rising demand for 2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride, driven by its potential in drug discovery and organic synthesis. Suppliers and manufacturers often list this compound under its CAS No. 1215698-92-2 or its full chemical name, catering to the needs of research institutions and pharmaceutical companies. The compound's niche applications make it a valuable asset in the chemical industry.

Future research on CAS No. 1215698-92-2 is expected to focus on its pharmacological properties and synthetic utility. With advancements in computational chemistry and high-throughput screening, the compound's potential can be further unlocked. These areas are highly searched in academic and industrial circles, reflecting the compound's significance in modern chemistry.

In summary, 2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride (CAS No. 1215698-92-2) is a versatile compound with promising applications in pharmaceutical research and organic synthesis. Its unique structure and properties make it a subject of ongoing interest, as evidenced by frequent searches and studies. As research progresses, this compound is likely to play an increasingly important role in scientific and industrial advancements.

1215698-92-2 (2-(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl-1-(piperidin-1-yl)ethan-1-one hydrochloride) 関連製品

- 2680786-74-5(tert-butyl N-{3-(4-bromophenyl)sulfamoylphenyl}carbamate)

- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 877134-77-5(4-(Carbamoylamino)benzeneboronic Acid Pinacol Ester)

- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)

- 1178447-00-1(1-(2-Methoxyphenyl)propane-2-thiol)

- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)

- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 900641-06-7(N-(4-Sulfamoylphenyl)piperidine-4-carboxamide)

- 898406-83-2(N'-(2-cyanophenyl)-N-{2-1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)